

An In-depth Technical Guide to the Physicochemical Properties of Methyl Isoferulate

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Compound of Interest

Compound Name: Methyl isoferulate

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Introduction

Methyl isoferulate, systematically known as methyl (E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate, is a naturally occurring phenolic compound. It is the methyl ester of isoferulic acid and an isomer of methyl ferulate. This compound is of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development, due to its potential biological activities. Notably, it has been identified as a potential anti-influenza agent that targets the M2 proton channel of the H1N1 virus[1][2]. This technical guide provides a comprehensive overview of the known physicochemical properties of **Methyl isoferulate**, detailed experimental protocols for their determination, and a visualization of its reported mechanism of action.

Physicochemical Properties

The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The following tables summarize the key physicochemical data for **Methyl isoferulate**.

Identifier	Value	Source
IUPAC Name	methyl (E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate	PubChem
Synonyms	Methyl (E)-3'-hydroxy-4'-methoxycinnamate, 3-Hydroxy-4-methoxycinnamic acid methyl ester	PubChem
CAS Number	16980-82-8	[3]
Molecular Formula	C ₁₁ H ₁₂ O ₄	[3]
Molecular Weight	208.21 g/mol	[3]

Property	Value	Method	Source
Melting Point	120-123 °C	Experimental	[4]
Boiling Point	369.00 to 370.00 °C @ 760.00 mm Hg	Estimated	[1]
Water Solubility	1398 mg/L @ 25 °C	Estimated	[1]
Solubility in Methanol	30 mg/mL	Experimental	[4]
logP (o/w)	2.034	Estimated	[1]

Spectral Data

Spectroscopic analysis is essential for the structural elucidation and characterization of organic compounds. While a complete set of experimentally verified spectra for **Methyl isoferulate** is not readily available in public databases, this section provides expected spectral characteristics based on its structure and data from closely related compounds.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Expected ^1H NMR (CDCl_3 , 400 MHz) chemical shifts (δ) in ppm:

- ~3.80 (s, 3H): Methyl ester protons ($-\text{COOCH}_3$).
- ~3.90 (s, 3H): Methoxy group protons ($-\text{OCH}_3$).
- ~5.80 (br s, 1H): Phenolic hydroxyl proton ($-\text{OH}$).
- ~6.30 (d, $J \approx 16$ Hz, 1H): Vinylic proton alpha to the carbonyl group.
- ~6.90 - 7.20 (m, 3H): Aromatic protons.
- ~7.60 (d, $J \approx 16$ Hz, 1H): Vinylic proton beta to the carbonyl group.

Expected ^{13}C NMR (CDCl_3 , 100 MHz) chemical shifts (δ) in ppm:

- ~52.0: Methyl ester carbon ($-\text{COOCH}_3$).
- ~56.0: Methoxy carbon ($-\text{OCH}_3$).
- ~110.0 - 125.0: Aromatic and vinylic CH carbons.
- ~127.0: Quaternary aromatic carbon.
- ~145.0 - 150.0: Aromatic carbons attached to oxygen and the vinylic carbon beta to the carbonyl.
- ~167.0: Carbonyl carbon of the ester.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum for **Methyl isoferulate** is expected to show the following characteristic absorption bands (in cm^{-1}).

Wavenumber (cm ⁻¹)	Functional Group	Vibration
~3400 (broad)	O-H	Stretching (phenolic hydroxyl)
~3050	C-H	Stretching (aromatic and vinylic)
~2950	C-H	Stretching (methyl)
~1710	C=O	Stretching (α,β -unsaturated ester)
~1630	C=C	Stretching (alkene)
~1600, ~1510	C=C	Stretching (aromatic)
~1250	C-O	Stretching (ester and ether)

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly conjugated systems. For **Methyl isoferulate**, dissolved in a solvent like methanol, absorption maxima (λ_{max}) are expected in the UV region. Based on the UV/VIS spectrum of its parent compound, isoferulic acid, in methanol, which shows maxima at 322, 294, and 243 nm, similar absorption bands can be anticipated for **Methyl isoferulate** due to the presence of the same chromophore.

Experimental Protocols

This section details the general methodologies for determining the key physicochemical properties discussed above.

Melting Point Determination

The melting point is a crucial indicator of purity.

- Apparatus: Capillary melting point apparatus.
- Procedure:

- A small, finely powdered sample of **Methyl isoferulate** is packed into a thin-walled capillary tube, sealed at one end.
- The capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.
- The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
- The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range. For a pure compound, this range is typically narrow (0.5-1 °C).

Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent.

- Materials: Analytical balance, temperature-controlled shaker, centrifuge, HPLC or UV-Vis spectrophotometer.
- Procedure:
 - An excess amount of solid **Methyl isoferulate** is added to a known volume of the solvent (e.g., water, methanol, ethanol, DMSO) in a sealed flask.
 - The flask is agitated in a temperature-controlled shaker bath (e.g., at 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
 - The suspension is then centrifuged to separate the undissolved solid.
 - A sample of the supernatant is carefully removed and filtered through a syringe filter (e.g., 0.45 µm PTFE).
 - The concentration of **Methyl isoferulate** in the clear filtrate is determined using a validated analytical method such as HPLC or UV-Vis spectroscopy.
 - The solubility is expressed in units such as mg/mL or mol/L.

NMR Spectral Acquisition

- Sample Preparation: Approximately 5-10 mg of **Methyl isoferulate** is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR Acquisition: A standard one-dimensional proton spectrum is acquired. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width covering the expected chemical shift range (e.g., 0-12 ppm).
- ^{13}C NMR Acquisition: A proton-decoupled ^{13}C spectrum is acquired. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ^{13}C nucleus.

FT-IR Spectral Acquisition

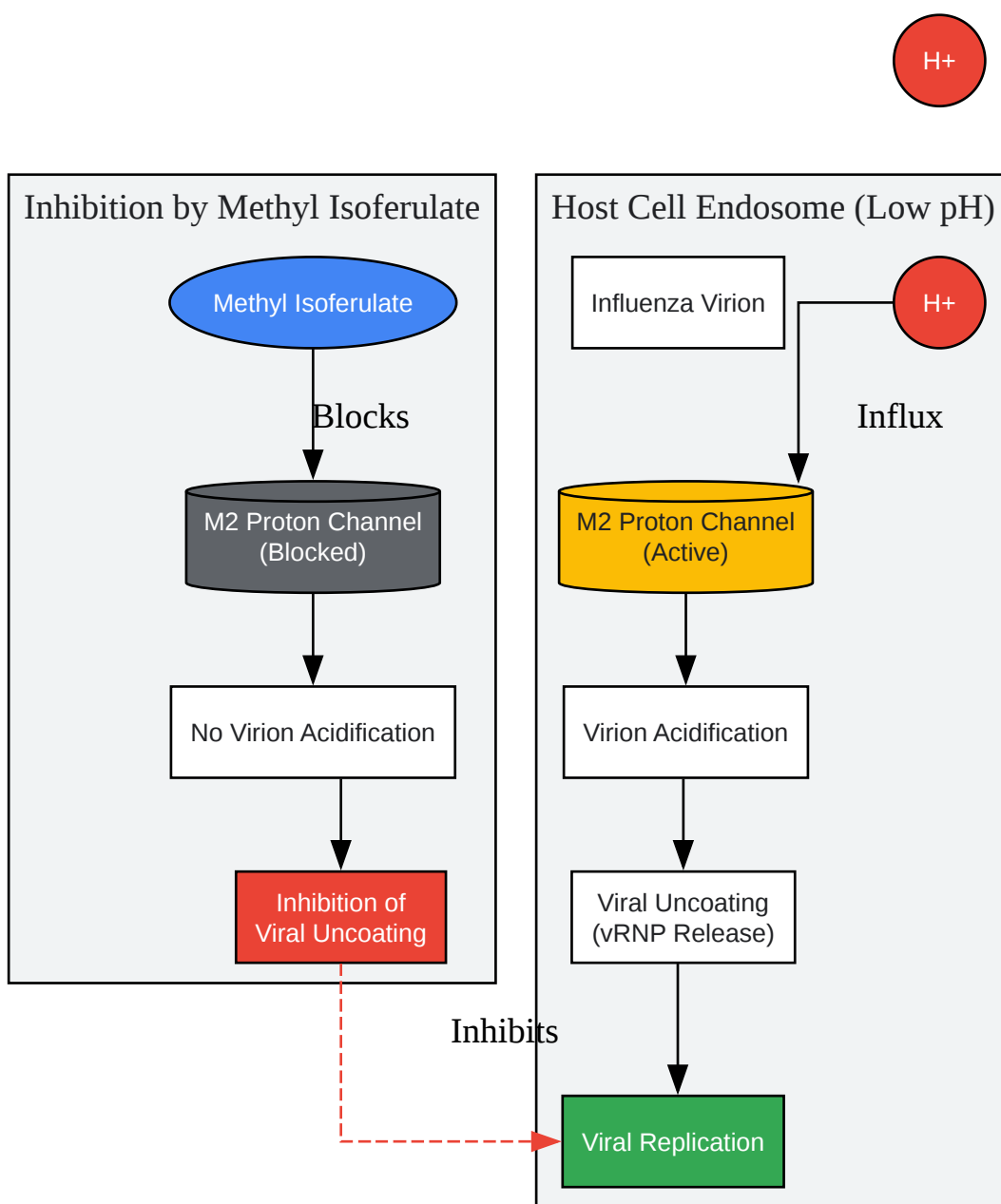
- Sample Preparation (KBr Pellet Method):
 - Approximately 1-2 mg of dry **Methyl isoferulate** is mixed with about 100-200 mg of dry potassium bromide (KBr) powder.
 - The mixture is finely ground to a homogeneous powder using an agate mortar and pestle.
 - The powder is then compressed into a thin, transparent pellet using a hydraulic press.
- Acquisition:
 - A background spectrum of the empty sample chamber is recorded.
 - The KBr pellet is placed in the sample holder of an FT-IR spectrometer.
 - The spectrum is recorded, typically in the range of $4000\text{-}400\text{ cm}^{-1}$.

UV-Vis Spectral Acquisition

- Sample Preparation: A stock solution of **Methyl isoferulate** is prepared in a UV-transparent solvent (e.g., methanol or ethanol). This stock solution is then diluted to a concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1 to 1.0).
- Acquisition:
 - The spectrophotometer is blanked using the same solvent as the sample solution.
 - The absorbance of the sample solution is measured over a range of wavelengths (e.g., 200-400 nm).
 - The wavelengths of maximum absorbance (λ_{max}) are identified from the resulting spectrum.

Biological Activity and Signaling Pathway

Methyl isoferulate has been identified as a potential antiviral agent against the H1N1 influenza virus. Its mechanism of action is reported to be the inhibition of the M2 proton channel[1][2]. The M2 protein is a tetrameric ion channel in the viral envelope that is crucial for the viral life cycle. After the virus enters a host cell via endocytosis, the acidic environment of the endosome activates the M2 channel, allowing protons to flow into the virion. This acidification facilitates the uncoating of the viral ribonucleoprotein (vRNP) complex, which is a necessary step for viral replication. By blocking this proton channel, **Methyl isoferulate** prevents the acidification of the viral interior, thereby inhibiting viral uncoating and replication.

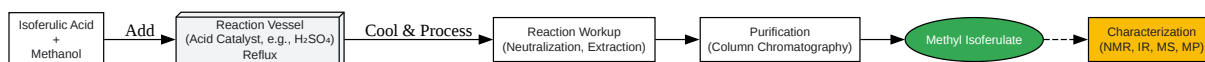


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Mechanism of action of **Methyl isoferulate**.

Experimental Workflow: Synthesis

A common method for the synthesis of **Methyl isoferulate** is through the Fischer esterification of isoferulic acid. This involves reacting isoferulic acid with methanol in the presence of an acid catalyst.



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General workflow for the synthesis of **Methyl isoferulate**.

Conclusion

This technical guide has summarized the key physicochemical properties of **Methyl isoferulate**, providing both estimated and available experimental data. Detailed, generalized protocols for the determination of these properties have been outlined to assist researchers in their own characterization efforts. Furthermore, the guide has visualized the reported anti-influenza mechanism of action and a common synthetic route for this compound. As research into **Methyl isoferulate** and its potential therapeutic applications continues, a comprehensive understanding of its physicochemical characteristics will remain fundamental to advancing its development from a laboratory curiosity to a potential therapeutic agent.

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